molecular formula C14H10F2O3 B2356926 4-Benzyloxy-2,6-difluorobenzoic acid CAS No. 335140-79-9

4-Benzyloxy-2,6-difluorobenzoic acid

Cat. No.: B2356926
CAS No.: 335140-79-9
M. Wt: 264.228
InChI Key: DLMDJHHWRKCELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyloxy-2,6-difluorobenzoic acid is an organic compound with the molecular formula C14H10F2O3 It is characterized by the presence of a benzyloxy group and two fluorine atoms attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-2,6-difluorobenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluorobenzoic acid.

    Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting 2,6-difluorobenzoic acid with benzyl alcohol in the presence of a suitable base, such as potassium carbonate, under reflux conditions.

    Purification: The product is then purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-2,6-difluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

    Substitution: Products with different substituents replacing the fluorine atoms.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Esterification: Esters of this compound.

Scientific Research Applications

4-Benzyloxy-2,6-difluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-2,6-difluorobenzoic acid involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atoms can influence the electronic properties of the molecule. These interactions can affect enzyme activity, receptor binding, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic acid: Lacks the benzyloxy group, making it less versatile in certain reactions.

    4-Benzyloxy-2,3-difluorobenzoic acid: Similar structure but with fluorine atoms in different positions, leading to different reactivity and properties.

Uniqueness

4-Benzyloxy-2,6-difluorobenzoic acid is unique due to the specific positioning of the benzyloxy and fluorine groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,6-difluoro-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c15-11-6-10(7-12(16)13(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMDJHHWRKCELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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